molecular formula C24H39NO5 B1157204 U-46619 Glycine methyl ester

U-46619 Glycine methyl ester

Cat. No.: B1157204
M. Wt: 421.6
InChI Key: STIYTIWKJAUJKK-WUXVMKFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-46619 is a stable analog of the endoperoxide PGH2, and a TP receptor agonist. It exhibits properties similar to TXA2, causing platelet shape change, aggregation, and contraction of vascular smooth muscle. Mean EC50 values for shape change in human, rat, and rabbit platelets are 4.8, 6.0, and 7.3 nM respectively, and for aggregation, are 82, 145, and 65 nM, respectively. U-46619 glycine methyl ester contains a modification at the C-1 position of U-46619 that may uniquely alter its binding properties to the TP receptor or any of the PGH2-metabolizing enzymes. As a stable PGH2 analog, it could therefore be a useful tool to explore the inhibition of various enzymes in the arachidonic acid metabolic pathway. This compound may also serve as a lipophilic prodrug form of U-46619 that will alter its distribution and pharmacokinetic properties. There are no published reports on the biological activity of this compound.

Properties

Molecular Formula

C24H39NO5

Molecular Weight

421.6

InChI

InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27)/b8-5-,14-13+/t18-,19+,20-,21-,22-/m1/s1

InChI Key

STIYTIWKJAUJKK-WUXVMKFXSA-N

SMILES

CCCCCC(O)/C=C/[C@H]1C2OCC(C2)C1C/C=CCCCC(=O)NCC(=O)OC

Synonyms

9,11-dideoxy-9α,11α-methanoepoxy-prosta-5Z,13E-dien-1-oic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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